molecular formula C20H17N3O3 B4106019 4-(2-furyl)-3-hydroxy-2-phenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one

4-(2-furyl)-3-hydroxy-2-phenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one

Número de catálogo: B4106019
Peso molecular: 347.4 g/mol
Clave InChI: CHVRFYJFPMUQFP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound 4-(2-furyl)-3-hydroxy-2-phenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one is a tricyclic heterocyclic molecule featuring a pyrazoloquinolinone core with a 2-furyl substituent at position 4, a hydroxyl group at position 3, and a phenyl group at position 2. Key characterization methods include elemental analysis, IR, NMR, and ESI-MS, which confirm the integrity of the fused pyrazoloquinoline system and substituent regiochemistry .

Propiedades

IUPAC Name

4-(furan-2-yl)-2-phenyl-1,4,6,7,8,9-hexahydropyrazolo[3,4-b]quinoline-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O3/c24-14-9-4-8-13-16(14)17(15-10-5-11-26-15)18-19(21-13)22-23(20(18)25)12-6-2-1-3-7-12/h1-3,5-7,10-11,17,21-22H,4,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHVRFYJFPMUQFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(C3=C(N2)NN(C3=O)C4=CC=CC=C4)C5=CC=CO5)C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 4-(2-furyl)-3-hydroxy-2-phenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one is a member of the pyrazoloquinoline family, which has garnered attention for its diverse biological activities. This article explores its biological activity, particularly focusing on its anticancer properties, anti-inflammatory effects, and other pharmacological potentials.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C20H18N2O2\text{C}_{20}\text{H}_{18}\text{N}_2\text{O}_2

This compound features a unique fused ring system that contributes to its biological activity.

Anticancer Activity

Numerous studies have reported the anticancer potential of quinoline and pyrazoloquinoline derivatives. The compound has shown significant cytotoxic effects against various cancer cell lines:

  • MCF-7 (Breast Cancer) : The compound demonstrated a notable inhibitory effect on the growth of MCF-7 cells. The mechanism involves inducing apoptosis through various pathways including caspase activation and modulation of cell cycle progression.
CompoundCell LineIC50 Value (µM)
4-(2-furyl)-3-hydroxy-2-phenyl...MCF-73.02
Doxorubicin (Control)MCF-72.29

The above table illustrates that the compound's IC50 value is comparable to that of Doxorubicin, a standard chemotherapeutic agent.

The biological activity of this compound can be attributed to several mechanisms:

  • Induction of Apoptosis : The compound promotes programmed cell death in cancer cells by activating intrinsic apoptotic pathways.
  • Cell Cycle Arrest : It has been observed to induce G1 phase arrest in the cell cycle, thereby inhibiting proliferation.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in cancer cells, further promoting apoptosis.

Anti-inflammatory Properties

In addition to anticancer activity, derivatives of this compound have shown promising anti-inflammatory effects. In vitro studies indicated that it could inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines.

Case Studies and Research Findings

  • Study on MCF-7 Cells : A recent study evaluated the cytotoxic effects of 4-(2-furyl)-3-hydroxy-2-phenyl... against MCF-7 cells using the MTT assay. The results indicated that treatment with varying concentrations led to a dose-dependent decrease in cell viability.
    • Methodology : Cells were treated with different concentrations for 24 hours before assessing viability.
    • Results : Significant cytotoxicity was observed at concentrations above 1 µM.
  • Mechanistic Insights : Flow cytometry analysis showed that the compound caused an increase in sub-G1 population indicative of apoptosis. Additionally, Western blot analysis revealed upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins like Bcl-2.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Table 1 summarizes key derivatives of pyrazolo[3,4-b]quinolin-5-one with variations in substituents and their physicochemical properties:

Compound ID Substituents (Position) Melting Point (°C) Yield (%) Molecular Formula Key Spectral Features (IR, cm⁻¹) Reference
P2 9-(Furan-2-carbonyl), 4-phenyl 158–160 69 C₂₈H₂₅N₃O₃ 1665 (C=O), 1590 (C=N)
P3 9-(Furan-2-carbonyl), 4-(3-fluorophenyl) 168–170 72 C₂₈H₂₄FN₃O₃ 1670 (C=O), 1220 (C-F)
P5 9-(Furan-2-carbonyl), 4-(2-chlorophenyl) 178–180 60 C₂₈H₂₄ClN₃O₃ 1660 (C=O), 750 (C-Cl)
65A 4-(2-methoxyphenyl), 3,7,7-trimethyl Not reported Not reported C₂₀H₂₁N₃O₂ NMR: δ 3.85 (OCH₃), 1.45 (CH₃)
I2 4-phenyl, 3,7,7-trimethyl 296–298 70 C₂₀H₂₃N₃O 3435 (OH, tautomerism)

Key Observations :

  • Electron-Withdrawing Groups (EWGs): Derivatives with halogens (e.g., P3, P5) exhibit higher melting points (168–180°C) compared to non-halogenated analogs (P2: 158–160°C), likely due to enhanced intermolecular dipole interactions .
  • Hydroxyl Groups : The hydroxyl group in the target compound (position 3) may induce tautomerism, as seen in I2 (IR: 3435 cm⁻¹), influencing solubility and crystallization behavior .
  • Furyl vs. Aryl Substituents : The 2-furyl group (electron-rich) at position 4 may enhance π-π stacking in biological systems compared to phenyl or chlorophenyl groups .

Key Observations :

  • Cyclopropyl vs. Ethyl Substituents : 6VK (cyclopropyl at position 3) shows superior BACE-1 inhibition (-9.2 kcal/mol) compared to 6VL (ethyl substituent, -7.0 kcal/mol), suggesting steric and electronic optimizations enhance target binding .
  • Methoxy Groups : Compound 65A (2-methoxyphenyl) exhibits moderate activity, indicating that bulkier substituents may reduce efficacy .

Key Observations :

  • Microwave/Ionic Liquid Methods : Higher yields (e.g., 5a: 90%) are achieved via energy-efficient protocols compared to traditional reflux (P2: 69%) .
  • Steric Hindrance : Bulky substituents (e.g., 4-(4-tert-butylphenyl) in 5c) reduce yields (65%) due to slower reaction kinetics .

Q & A

Q. What are the common synthetic routes for 4-(2-furyl)-3-hydroxy-2-phenyl-pyrazoloquinolin-5-one, and how are intermediates characterized?

The synthesis typically involves multi-step reactions starting with cyclocondensation of substituted pyrazole precursors with quinoline derivatives. Key steps include:

  • Cyclization : Acid- or base-catalyzed cyclization of intermediates (e.g., 2-aminochalcones) to form the pyrazoloquinoline core .
  • Functionalization : Introduction of the furyl group via nucleophilic substitution or cross-coupling reactions under controlled conditions (e.g., Pd catalysis) .
  • Purification : Column chromatography or recrystallization from dichloromethane/di-isopropylether mixtures . Characterization :
  • 1H/13C NMR to confirm regiochemistry and substituent positions .
  • IR spectroscopy to validate carbonyl (1650–1700 cm⁻¹) and hydroxyl (3200–3500 cm⁻¹) groups .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • 1D/2D NMR : Assigns proton environments (e.g., furyl protons at δ 6.2–7.5 ppm) and carbon connectivity. COSY and HSQC resolve overlapping signals in the fused-ring system .
  • X-ray crystallography : Resolves stereochemistry and ring conformations (e.g., dihedral angles between fused rings) .
  • HRMS : Validates molecular formula (e.g., [M+H]+ at m/z 402.1212 for C22H18N3O3) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity during synthesis?

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization efficiency, while toluene minimizes side reactions in furyl group installation .
  • Catalyst screening : Lewis acids (e.g., InCl3) or microwave-assisted heating reduce reaction times (e.g., from 24h to 5min) and improve yields (>60%) .
  • Real-time monitoring : Use HPLC to track intermediates and adjust stoichiometry dynamically .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

  • Complementary techniques : Pair NMR with X-ray crystallography to distinguish tautomeric forms or confirm substituent orientation .
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict NMR chemical shifts or optimize geometries for comparison with experimental data .
  • Isotopic labeling : 13C-enriched samples clarify ambiguous carbon assignments in crowded spectral regions .

Q. How can structure-activity relationships (SAR) be explored for this compound’s biological potential?

  • Core modifications : Synthesize analogs with substituted furans (e.g., 5-bromofuran) or phenyl groups (e.g., 4-fluorophenyl) to assess electronic effects on activity .
  • Pharmacophore mapping : Use docking studies to identify key interactions (e.g., hydrogen bonding via the hydroxyl group) with target proteins .
  • In vitro assays : Screen derivatives for bioactivity (e.g., antimicrobial, anticancer) using standardized protocols (e.g., MIC, MTT assays) .

Q. What methods address low solubility or stability in biological assays?

  • Derivatization : Introduce sulfonyl or methyl groups to enhance hydrophilicity .
  • Formulation : Use cyclodextrin complexes or nanoemulsions to improve bioavailability .
  • Stability studies : Monitor degradation via LC-MS under varying pH/temperature conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-(2-furyl)-3-hydroxy-2-phenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one
Reactant of Route 2
Reactant of Route 2
4-(2-furyl)-3-hydroxy-2-phenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.